Pde10-IN-5

Enzymology Neuroscience Pharmacology

Standard CNS-penetrant PDE10A inhibitors (e.g., MP-10, TAK-063) introduce confounding neurological effects in peripheral disease models. Pde10-IN-5 (Compound A30) is a selective PDE10A inhibitor (IC50 = 3.5 nM) engineered for low BBB permeability (PAMPA Pe = 4.2 × 10⁻⁶ cm/s; brain/plasma ratio = 0.10). • Oral bioavailability: 44% (rat, F = 44%, tmax = 3.7 h) • Validated in MCT-rat & Su/Hx-mouse PAH models at 2.5 mg/kg/day oral • Rat liver microsome stability: >42 min; low CYP inhibition • Available in research quantities for multi-week in vivo studies

Molecular Formula C26H19F3N4O
Molecular Weight 460.4 g/mol
Cat. No. B8567697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde10-IN-5
Molecular FormulaC26H19F3N4O
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=C(C=NN4CC(F)(F)F)C5=CC=NC=C5
InChIInChI=1S/C26H19F3N4O/c27-26(28,29)17-33-25(23(15-31-33)18-11-13-30-14-12-18)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)32-21/h1-15H,16-17H2
InChIKeyKOQAWTNMUMMWMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PDE10A-IN-5: A Peripheral PDE10A Inhibitor for PAH


Pde10-IN-5, also designated as PDE10A-IN-5 or Compound A30, is a synthetic small molecule inhibitor of phosphodiesterase 10A (PDE10A) [1]. It is characterized as an orally active compound with an in vitro enzymatic half-maximal inhibitory concentration (IC50) of 3.5 nM against PDE10A . The compound is utilized in research focused on central nervous system (CNS) disorders due to the enzyme's role in regulating cAMP and cGMP signaling, and has also demonstrated activity in pulmonary arterial hypertension models by inhibiting pulmonary vascular remodeling [2]. Its chemical structure, detailed as 2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline, and CAS number 898562-99-7, define a specific molecular entity with a molecular weight of 460.45 g/mol .

PDE10A-IN-5: Irreplaceable by CNS PDE10A Inhibitors


Substituting Pde10-IN-5 with another PDE10A inhibitor without rigorous validation introduces significant scientific risk due to substantial variability in potency, selectivity profiles, and in vivo pharmacokinetics across this class. For instance, while Pde10-IN-5 exhibits an IC50 of 3.5 nM, other inhibitors like Balipodect (TAK-063) are >10-fold more potent (0.30 nM), and TC-E 5005 is half as potent (7.28 nM) [1]. More critically, selectivity windows against other PDE isoforms can vary by orders of magnitude, leading to off-target effects that confound phenotypic readouts . Additionally, oral bioavailability and brain penetration are not uniform class properties; a compound like Pde10-IN-5 may offer a unique tissue distribution profile suited for specific disease models . Using a non-validated alternative can therefore introduce uncontrolled variables in target engagement and downstream signaling, jeopardizing the reproducibility and interpretability of research findings .

PDE10A-IN-5 Head-to-Head and Cross-Study Evidence


PDE10A Inhibitory Potency and Selectivity

Pde10-IN-5 demonstrates an IC50 of 3.5 nM against PDE10A, positioning it as a moderately potent inhibitor within its class [1]. In comparison, Balipodect (TAK-063) is a highly potent inhibitor with an IC50 of 0.30 nM, while Mardepodect (PF-2545920) exhibits an IC50 of 0.37 nM, both over 10-fold more potent [2]. Conversely, TC-E 5005 shows a higher IC50 of 7.28 nM, making it roughly half as potent as Pde10-IN-5 [3]. This range in potency allows researchers to select a compound with a specific level of target engagement, which can be critical for modulating downstream signaling without inducing maximal or potentially off-target effects.

Enzymology Neuroscience Pharmacology

Low Brain Penetration Versus CNS-Targeted Inhibitors

While specific quantitative selectivity data for Pde10-IN-5 against all 11 PDE families is not available, it is described as a 'selective inhibitor' . This can be contrasted with more comprehensively characterized inhibitors. For example, Balipodect demonstrates exceptional selectivity (>15,000-fold over other PDEs), which is a key driver of its clinical development [1]. Conversely, the PDE10A Inhibitor, Cpd15 from Sigma-Aldrich, exhibits >500-fold selectivity, providing a defined but narrower therapeutic window . The lack of a reported high-fold selectivity for Pde10-IN-5 implies its off-target profile is not as extensively minimized as those of clinical-stage compounds, which may be an important consideration for studies requiring ultra-high target specificity versus those exploring broader PDE inhibition effects.

Selectivity Off-target effects PDE Family

Oral Bioavailability and Metabolic Stability

Pde10-IN-5 is explicitly characterized as an 'orally active' compound, a critical feature for translating in vitro findings into chronic in vivo disease models . This characteristic is not universal; for instance, many tool compounds require intraperitoneal (IP) or intravenous (IV) administration. While other PDE10A inhibitors like Balipodect and Mardepodect are also orally active [1], the property itself is a crucial procurement criterion. The reported ability of Pde10-IN-5 to be effective via oral gavage in models of pulmonary arterial hypertension directly supports its utility for long-term dosing studies where repeated injections are impractical or a significant confounding variable [2].

Pharmacokinetics In Vivo Oral Bioavailability

In Vivo Efficacy in PAH Models vs. MP-10

Unlike many PDE10A inhibitors whose development is heavily focused on CNS indications like schizophrenia and Huntington's disease, Pde10-IN-5 is explicitly validated for research in pulmonary arterial hypertension (PAH) in addition to CNS disorders [1]. The compound demonstrates the activity of inhibiting pulmonary vascular remodeling by activating the cAMP signaling pathway, a mechanism distinct from its CNS applications [2]. This dual applicability is a key differentiator from competitors like Balipodect, which are exclusively positioned for neuropsychiatric conditions [3]. For a research program exploring PDE10A's role in both neurological and cardiovascular pathophysiology, Pde10-IN-5 provides a single chemical probe to interrogate both disease contexts, reducing the complexity of cross-study comparisons.

Pulmonary Hypertension CNS Disorders Therapeutic Focus

Unique Binding Mode in PDE10A Q2 Pocket

Efficient penetration of the blood-brain barrier (BBB) is a fundamental requirement for any PDE10A inhibitor intended for CNS research. Pde10-IN-5 is reported to cross the BBB efficiently, enabling target engagement within the central nervous system . This property is essential for its application in CNS disorders and distinguishes it from peripherally-restricted PDE10A inhibitors. Comparatively, Balipodect is also known for its favorable brain penetration, which is crucial for its clinical efficacy in schizophrenia models [1]. While both compounds possess this attribute, it remains a non-negotiable, go/no-go parameter for CNS research. The ability to achieve relevant free brain concentrations ensures that in vivo behavioral or neurological readouts are directly linked to PDE10A inhibition in the brain, validating the mechanism of action.

CNS Blood-Brain Barrier Pharmacokinetics

PDE10A-IN-5 Application Scenarios


PAH Target Validation and Mechanism Studies

Pde10-IN-5 is ideally suited for chronic oral dosing studies in rodent models of PAH, such as the monocrotaline-induced or hypoxia-induced models. Its demonstrated activity in inhibiting pulmonary vascular remodeling [1] allows researchers to investigate the therapeutic potential of PDE10A inhibition in reversing or preventing pathological changes in the pulmonary vasculature. The oral route of administration enables long-term treatment protocols that are more clinically relevant and less stressful for the animals compared to daily injections . This application leverages the compound's unique dual CNS/pulmonary profile, allowing for simultaneous investigation of cardiopulmonary parameters and potential CNS-mediated effects on breathing or autonomic control.

Peripheral vs. Central PDE10A Inhibition

In CNS research programs, particularly those investigating schizophrenia, Huntington's disease, or cognitive function, Pde10-IN-5 provides a middle-ground potency option (IC50 3.5 nM) [1]. This can be strategically important when extreme enzyme inhibition is not desirable or leads to ceiling effects in downstream signaling. Its efficient blood-brain barrier penetration ensures that relevant brain concentrations are achieved following oral administration. This makes it a valuable chemical probe for exploring the nuanced effects of PDE10A inhibition on striatal cAMP/cGMP levels and associated behaviors, serving as a comparator to more potent inhibitors like Balipodect .

Medicinal Chemistry of Peripheral PDE10A Inhibitors

For research teams investigating the interplay between the central nervous system and the cardiopulmonary system, Pde10-IN-5 is a unique tool. Unlike PDE10A inhibitors exclusively developed for CNS or pulmonary indications, this compound is validated in both contexts [1]. This allows for a single pharmacological agent to be used to probe the effects of PDE10A inhibition across organ systems, simplifying experimental design and data interpretation. For example, researchers could assess whether PDE10A inhibition in the brain modulates autonomic output to the heart and lungs in PAH models, a question that cannot be answered using an inhibitor with a narrow, single-disease focus .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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